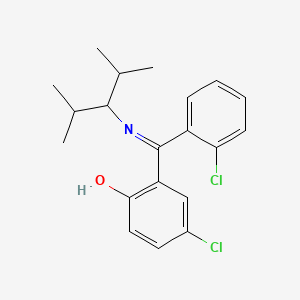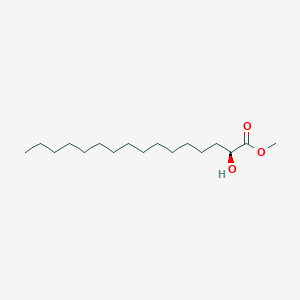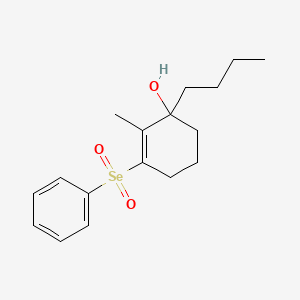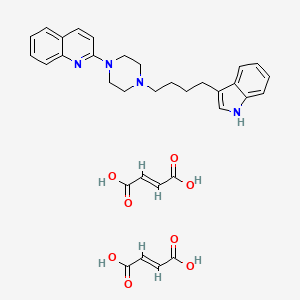
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization to introduce the butyl and piperazine groups.
The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene . The final step involves the coupling of the indole-piperazine intermediate with the quinoline derivative, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole, piperazine, and quinoline derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of dopamine receptors. The quinoline structure can inhibit certain enzymes involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline: Lacks the dimaleate salt but has similar pharmacological properties.
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dihydrochloride: Another salt form with different solubility and stability properties.
Uniqueness
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of indole, piperazine, and quinoline moieties, which allows it to interact with multiple biological targets and exhibit a broad range of pharmacological activities .
Propiedades
Número CAS |
75410-85-4 |
|---|---|
Fórmula molecular |
C33H36N4O8 |
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-[4-(1H-indol-3-yl)butyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H28N4.2C4H4O4/c1-3-10-23-20(7-1)12-13-25(27-23)29-17-15-28(16-18-29)14-6-5-8-21-19-26-24-11-4-2-9-22(21)24;2*5-3(6)1-2-4(7)8/h1-4,7,9-13,19,26H,5-6,8,14-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
FZCUXGACKBZXLD-LVEZLNDCSA-N |
SMILES isomérico |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


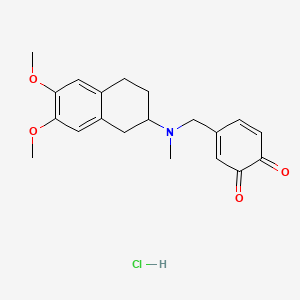
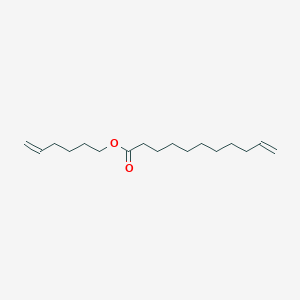

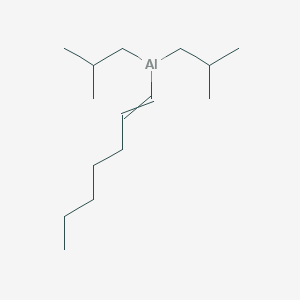
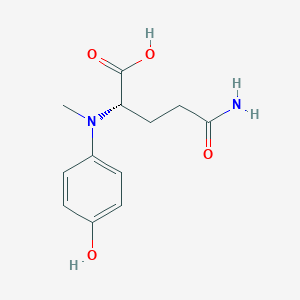
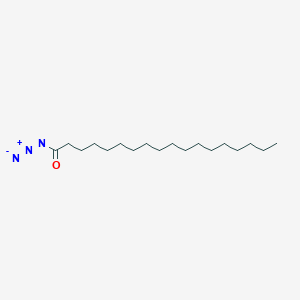
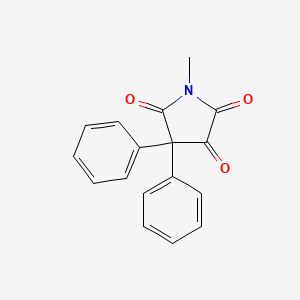
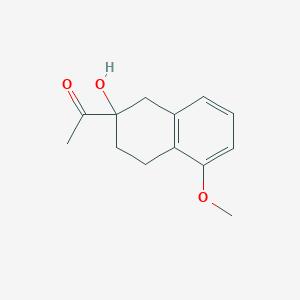
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
